molecular formula C10H9NO3S B1353598 ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate CAS No. 69626-98-8

ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B1353598
CAS No.: 69626-98-8
M. Wt: 223.25 g/mol
InChI Key: WVXUVVDDUHEOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-B]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is a heterocyclic compound with potential applications in various fields of research and industry , which are inhibitory chloride channels located in the mammalian central nervous system .

Mode of Action

These receptors are targeted by many pharmaceuticals such as benzodiazepine-based sedatives, hypnotics, anxiolytics, and anticonvulsants .

Biochemical Analysis

Biochemical Properties

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with GABA A receptors, which are inhibitory chloride channels located in the mammalian central nervous system . These interactions can modulate the activity of the receptors, potentially leading to therapeutic effects. The nature of these interactions involves binding to specific sites on the receptors, altering their conformation and activity.

Cellular Effects

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can affect neuronal signaling, leading to changes in neurotransmitter release and synaptic activity . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The molecular mechanism of action of ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on GABA A receptors, modulating their activity and leading to changes in neuronal signaling . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, in in vitro studies, the compound’s stability may influence its efficacy and potency over extended periods . Similarly, in in vivo studies, the compound’s degradation and metabolism can affect its long-term impact on cellular processes and overall organism health.

Dosage Effects in Animal Models

The effects of ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects are critical for determining the compound’s safety and efficacy in potential therapeutic applications. Animal studies have shown that careful dosage optimization is necessary to balance the compound’s beneficial effects with its potential toxicity.

Metabolic Pathways

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different tissues . These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and potential side effects.

Subcellular Localization

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminothiophenol in the presence of a base, followed by cyclization and subsequent esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUVVDDUHEOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452181
Record name ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69626-98-8
Record name ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 5
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 6
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.